molecular formula C6H14Br2N2 B13099418 (1R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide

(1R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide

Cat. No.: B13099418
M. Wt: 274.00 g/mol
InChI Key: WLUAJCSMROZCDP-PDLKQUIFSA-N
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Description

(1R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide is a bicyclic amine salt with a stereospecific configuration. Its molecular formula is C₆H₁₄Br₂N₂, and it has a molecular weight of 274.00 g/mol . The compound features a rigid norbornane-like structure, where the methyl group at the 2-position and the diazabicyclo framework contribute to its unique physicochemical and stereochemical properties. It is commonly used as a pharmaceutical intermediate or organocatalyst precursor due to its chiral centers and stability .

Properties

Molecular Formula

C6H14Br2N2

Molecular Weight

274.00 g/mol

IUPAC Name

(1R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane;dihydrobromide

InChI

InChI=1S/C6H12N2.2BrH/c1-8-4-5-2-6(8)3-7-5;;/h5-7H,2-4H2,1H3;2*1H/t5?,6-;;/m1../s1

InChI Key

WLUAJCSMROZCDP-PDLKQUIFSA-N

Isomeric SMILES

CN1CC2C[C@@H]1CN2.Br.Br

Canonical SMILES

CN1CC2CC1CN2.Br.Br

Origin of Product

United States

Preparation Methods

Multi-step Synthesis from Hydroxyproline

A representative synthesis follows these sequential steps:

Step Reaction Type Description Conditions / Reagents Yield / Notes
1 Reductive Alkylation Optically active hydroxyproline is reductively alkylated to form N-alkylhydroxyproline intermediates Catalytic hydrogenation or hydride reagents High stereospecificity maintained
2 Esterification N-alkylhydroxyproline is esterified using an alcohol (e.g., methanol) in presence of acid catalyst Acid catalyst, reflux conditions Ester formed for further transformation
3 Ammonolysis The ester undergoes ammonolysis to yield the corresponding amide Ammonia or amine treatment Efficient conversion
4 Hydride Reduction Amide reduced to aminomethyl derivative using hydride reagents (e.g., sodium borohydride) THF solvent, low temperature Key intermediate for cyclization
5 N- and O-Sulfonylation Stepwise or concurrent sulfonylation of amino and hydroxyl groups with sulfonyl chlorides (e.g., tosyl chloride) Base such as sodium carbonate, room temperature Prepares leaving groups for cyclization
6 Cyclization and Salt Formation Treatment with alkali metal carbonate in inert solvent induces ring closure to form diazabicyclo compound; followed by conversion to dihydrobromide salt Potassium carbonate in methanol; HBr in acetic acid for salt formation High yield, optically active product

This method is elaborated in patent IE75360B1 and EP0397351B1, which provide detailed reaction schemes and stereochemical considerations.

Alternative Routes

  • Direct sulfonylation of hydroxyproline esters followed by ammonolysis and reduction also yields the bicyclic amine.
  • Use of allo-4-hydroxy-D-proline as starting material can afford the enantiomeric form of the compound.
  • Hydrogen bromide treatment of the bicyclic amine intermediate in acetic acid followed by recrystallization from methanol and isopropanol affords the dihydrobromide salt with high purity and crystallinity.

Reaction Conditions and Optimization

Parameter Typical Conditions Effect on Yield / Purity
Temperature 0°C to room temperature for reductions; room temperature for sulfonylation and cyclization Controls stereochemistry and reaction rate
Solvents THF for reductions; methanol for esterification and salt formation; water for sulfonylation Solubility and reaction specificity
Bases Sodium carbonate, potassium carbonate Neutralizes acids, facilitates cyclization
Acid Catalysts HCl for esterification; HBr for salt formation Drives esterification and salt precipitation
Reaction Times 12-24 hours for sulfonylation; 16 hours for reduction Ensures complete conversion

Analytical and Research Findings

  • Optical activity is confirmed by polarimetry, with specific rotations reported around -13 to -17 degrees in methanol solution, indicating retention of stereochemistry through synthesis.
  • Melting points of intermediates and final dihydrobromide salt range from 100°C to over 260°C, with the salt showing high thermal stability.
  • Yields for individual steps range from 69% to 85%, with overall yields optimized by controlling reaction parameters and purification methods.
  • The dihydrobromide salt exhibits improved solubility in methanol/water mixtures compared to the free base, facilitating handling and further synthetic applications.

Summary Table of Key Preparation Steps

Step No. Intermediate/Product Reaction Type Reagents/Conditions Yield (%) Notes
1 N-Alkylhydroxyproline Reductive alkylation Hydride reagents, catalytic hydrogenation High Stereospecific
2 Ester of N-alkylhydroxyproline Esterification Alcohol, acid catalyst High Prepares for ammonolysis
3 Amide derivative Ammonolysis Ammonia or amine High Ready for reduction
4 Aminomethyl intermediate Hydride reduction Sodium borohydride, THF ~70 Critical step for ring closure
5 Sulfonamide intermediate N- and O-sulfonylation Tosyl chloride, base High Activates for cyclization
6 (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane Cyclization & salt formation Alkali carbonate, HBr in acetic acid 80+ Final dihydrobromide salt

Chemical Reactions Analysis

Types of Reactions: (1R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where bromide ions are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted derivatives with different functional groups replacing the bromide ions.

Scientific Research Applications

Medicinal Chemistry

Neuropharmacological Research
(1R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide is studied for its potential role as a pharmacological agent in treating neurological disorders. Its structural features suggest it may interact with neurotransmitter systems, particularly those involving acetylcholine and dopamine receptors. Research indicates that compounds in this class can exhibit both stimulant and depressant effects on the central nervous system, making them candidates for further investigation in neuropharmacology .

Case Study: Analgesic Properties
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of diazabicyclo compounds could act as analgesics by modulating pain pathways in animal models. The specific application of this compound in this context remains under investigation, but preliminary data suggest promising analgesic properties that warrant further exploration .

Chemical Synthesis

Building Block for Organic Synthesis
In synthetic organic chemistry, this compound serves as an important building block for the synthesis of more complex molecules. Its unique bicyclic structure allows for the introduction of various functional groups through standard organic reactions such as alkylation and acylation .

Reaction TypeDescriptionExample Application
AlkylationIntroduction of alkyl groups to enhance lipophilicitySynthesis of novel pharmaceuticals
AcylationFormation of amides or esters for biological activityDevelopment of drug candidates
CyclizationFormation of larger cyclic structuresCreation of complex natural product analogs

Material Science

Polymer Chemistry
The compound is also explored in polymer chemistry for its potential use as a cross-linking agent due to its ability to form stable bonds with various polymer matrices. This application is particularly relevant in the development of high-performance materials that require enhanced thermal and mechanical properties .

Case Study: Enhanced Material Properties
Research conducted on polymer composites incorporating this compound revealed improved tensile strength and thermal stability compared to traditional polymers without such additives. These findings indicate that this compound could play a significant role in developing advanced materials for industrial applications .

Mechanism of Action

The mechanism of action of (1R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Key Properties :

  • CAS Number : 114086-15-6
  • Storage : Requires storage under an inert atmosphere at 2–8°C .
  • Safety : Classified with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
  • Purity : Commercial samples typically exceed 98% purity, often as a crystalline powder .

Synthesis :
The compound is synthesized via microwave-assisted reactions or multi-step protocols. For example, (1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide reacts with bromopyrimidine derivatives under microwave heating (150°C, 0.5 hours) to yield analogs with 57–97% efficiency .

Comparison with Similar Compounds

Structural Analogs

Key Observations :

  • Stereochemistry: The (1R,4R) and (1S,4S) stereoisomers exhibit distinct reactivity in asymmetric catalysis. For example, (1S,4S)-derivatives are preferred in organocatalytic applications due to their enantioselectivity .
  • Substituent Effects : Bulkier groups (e.g., benzyl or fluorophenyl) reduce aqueous solubility but enhance binding affinity in pharmaceutical targets .
  • Counterion Impact : Dihydrochloride analogs (e.g., CAS 1403763-25-6) show different crystallinity and solubility compared to dihydrobromide salts .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name Solubility Melting Point Stability Applications
(1R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide Soluble in polar solvents (e.g., methanol) Not reported Stable under inert conditions Pharmaceutical intermediates, catalysis
(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide Low aqueous solubility Not reported Hygroscopic Chiral ligand synthesis
(1S,4S)-2-(5-Bromopyrimidin-2-yl)-5-methyl-2,5-diazabicyclo[2.2.1]heptane Moderate in DCM/MeOH Not reported Sensitive to hydrolysis Kinase inhibitor analogs

Key Findings :

  • Solubility: Bromide salts generally exhibit higher solubility in methanol and dichloromethane than hydrochloride analogs .
  • Stability : Hygroscopic derivatives (e.g., benzyl-substituted compounds) require stringent moisture control during storage .

Research Implications and Gaps

  • Biological Activity: Limited data exist on the pharmacological profiles of these compounds.
  • Stereochemical Purity: The impact of minor stereochemical impurities (e.g., in (1R,4R) vs. (1S,4S) isomers) on catalytic efficiency remains understudied .
  • Scalability : Microwave synthesis, while efficient, requires optimization for industrial-scale production .

Biological Activity

(1R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide is a bicyclic compound notable for its unique structural features, including two nitrogen atoms integrated into a seven-membered ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications.

  • Molecular Formula : C6H14Br2N
  • Molecular Weight : 212.09 g/mol
  • CAS Number : 114086-15-6

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Its bicyclic structure allows it to fit into specific binding sites, influencing the activity of these targets. The presence of nitrogen atoms enhances its ability to form hydrogen bonds, which is crucial for binding affinity and specificity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
  • Neuropharmacological Effects : This compound has been studied for its potential effects on the central nervous system (CNS). It may act as a partial agonist at nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neurodegenerative diseases.
  • Anticancer Potential : Some derivatives of diazabicyclo compounds have shown promise in inhibiting cancer cell proliferation. The specific mechanisms by which this compound exerts anticancer effects require further elucidation.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialExhibits activity against various pathogens
NeuropharmacologicalPotential partial agonist at nAChRs
AnticancerInhibitory effects on cancer cell lines

Case Study: Neuropharmacological Effects

A study investigated the interaction of this compound with nAChRs in vitro, revealing that it could enhance neurotransmitter release in neuronal cultures. This suggests potential applications in cognitive enhancement therapies or neuroprotection.

Case Study: Antimicrobial Activity

In vitro assays demonstrated that the compound exhibits significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for potential therapeutic use.

Q & A

Basic: How can researchers optimize the synthesis of (1R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide?

Methodological Answer:
Synthesis optimization should focus on stereochemical control and yield improvement. A validated approach involves:

  • Stepwise functionalization : Starting from a bicyclic precursor (e.g., trans-4-hydroxy-L-proline derivatives), employ selective protection/deprotection strategies to introduce the methyl group at the 2-position while preserving the (1R) configuration .
  • Reagent selection : Use chiral catalysts or enantioselective agents to minimize racemization. For example, sodium methoxide in methanol/ethanol under reflux can facilitate stereoretentive cyclization .
  • Purification : Employ ion-exchange chromatography to isolate the dihydrobromide salt, followed by recrystallization in ethanol/water mixtures to enhance purity .

Basic: What characterization techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify bicyclic scaffold geometry and methyl group placement. Compare chemical shifts with NIST reference data for bicyclo[2.2.1]heptane derivatives .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ or [M-Br]⁺ ions) and fragmentation patterns consistent with the diazabicyclo framework .
  • X-ray crystallography : Resolve absolute configuration by co-crystallizing with a heavy atom (e.g., bromide counterion) .

Basic: How can solubility and stability be systematically evaluated for this compound in aqueous buffers?

Methodological Answer:

  • Solubility profiling : Use Hansen solubility parameters (HSPs) to predict compatible solvents. Experimentally, conduct shake-flask assays in phosphate-buffered saline (PBS) at pH 7.4, measuring saturation concentration via UV-Vis spectroscopy .
  • Stability testing : Perform accelerated degradation studies (40°C/75% RH) over 4 weeks, monitoring hydrolytic decomposition via HPLC. Adjust buffer ionic strength to assess salt form robustness .

Advanced: What experimental frameworks are recommended for studying the environmental fate of this compound?

Methodological Answer:
Adopt a tiered approach as per Project INCHEMBIOL:

  • Phase 1 (Lab-scale) : Determine octanol-water partition coefficients (Log P) and soil sorption (Kd) using OECD Guideline 121. Assess abiotic degradation via photolysis (UV irradiation) and hydrolysis (pH 4–9) .
  • Phase 2 (Ecotoxicology) : Conduct acute toxicity assays on Daphnia magna and algae (OECD 202/201) to derive LC50/EC50 values. Use microcosms to simulate biodegradation in soil/water systems .
  • Phase 3 (Modeling) : Apply quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential and long-term ecological risks .

Advanced: How can researchers resolve contradictions in receptor-binding data for this compound?

Methodological Answer:
Contradictions often arise from assay variability or conformational flexibility. Mitigation strategies include:

  • Assay standardization : Replicate studies using uniform conditions (e.g., buffer pH, temperature) and validate receptor sources (e.g., HEK293 cells vs. native tissue) .
  • Conformational analysis : Perform molecular dynamics (MD) simulations to identify dominant binding poses. Cross-validate with NMR titration data to map ligand-receptor interactions .
  • Orthogonal assays : Compare radioligand displacement (e.g., ³H-labeled antagonists) with functional assays (cAMP accumulation) to distinguish binding affinity vs. efficacy .

Advanced: What comparative methodologies are effective for studying analogs of this compound?

Methodological Answer:

  • Structural analogs : Synthesize and test (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide (BP 1228) to evaluate steric/electronic effects on receptor selectivity .
  • Functional comparison : Use in vitro assays (e.g., IC50 in enzyme inhibition) and in silico docking to correlate substituent effects (methyl vs. benzyl) with activity .
  • Thermodynamic profiling : Compare Gibbs free energy (ΔG) of binding via isothermal titration calorimetry (ITC) to quantify enthalpy/entropy contributions .

Advanced: How should researchers design long-term studies to assess metabolic pathways of this compound?

Methodological Answer:

  • In vitro metabolism : Incubate with human liver microsomes (HLMs) and CYP450 isoforms (e.g., CYP3A4) to identify phase I metabolites. Use LC-MS/MS for structural elucidation .
  • In vivo tracking : Administer ¹⁴C-labeled compound to rodent models, collecting plasma, urine, and feces over 72 hours. Quantify metabolite distribution via scintillation counting .
  • Enzymatic kinetics : Calculate Michaelis-Menten parameters (Km, Vmax) for major metabolic routes to predict saturation thresholds .

Advanced: What strategies address discrepancies between computational predictions and experimental data for this compound?

Methodological Answer:

  • Force field refinement : Re-parameterize molecular mechanics models (e.g., AMBER) using experimental vibrational spectra (IR/Raman) and dipole moments .
  • Multi-scale modeling : Combine density functional theory (DFT) for electronic structure with coarse-grained MD for conformational sampling .
  • Experimental validation : Re-run simulations under identical conditions (solvent, temperature) as lab experiments to isolate variables .

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